N-(2,6-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide
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Description
N-(2,6-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C23H21N5O3 and its molecular weight is 415.453. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Derivative Formation
- The study by Banfield, Fallon, and Gatehouse (1987) explored the structural properties of related heterocyclic derivatives, focusing on the formation and X-ray structure determination. This research aids in understanding the basic structural characteristics of compounds like N-(2,6-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide (Banfield, Fallon, & Gatehouse, 1987).
Antiviral Activity
- El‐Sayed, Ramiz, and Abdel-Rahman (2009) demonstrated the anti-Hepatitis B virus activity of new N4-β-D-Glycoside Pyrazolo[3,4-d]pyrimidine Derivatives, suggesting potential antiviral applications for related compounds (El‐Sayed, Ramiz, & Abdel-Rahman, 2009).
Antitumor Activity
- Fahim, Elshikh, and Darwish (2019) investigated novel pyrimidiopyrazole derivatives for antitumor activity. This suggests that derivatives of this compound may have similar applications (Fahim, Elshikh, & Darwish, 2019).
Antimicrobial Activity
- Bondock, Rabie, Etman, and Fadda (2008) explored the synthesis and antimicrobial activity of new heterocycles incorporating antipyrine moiety. This research highlights the potential of compounds like this compound in antimicrobial applications (Bondock, Rabie, Etman, & Fadda, 2008).
HIV-1 Protease Inhibition
- Zhu et al. (2019) discussed the introduction of pyrimidine bases to P2 ligands in HIV-1 protease inhibitors. This suggests a potential pathway for exploring compounds like this compound as HIV-1 protease inhibitors (Zhu et al., 2019).
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[2,4-dioxo-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidin-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3/c1-15-7-5-8-16(2)20(15)26-19(29)14-27-18-10-6-12-25-21(18)22(30)28(23(27)31)13-17-9-3-4-11-24-17/h3-12H,13-14H2,1-2H3,(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNBLEKFGHXEARP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=N4)N=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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